Befunolol

Intrinsic Sympathomimetic Activity ISA Partial Agonist

Befunolol (CAS 39552-01-7) is a non-selective β-adrenoceptor antagonist clinically used as an ophthalmic solution for the management of open-angle glaucoma and ocular hypertension, primarily in Japan. It is distinguished within the beta-blocker class by its possession of intrinsic sympathomimetic activity (ISA), functioning as a partial agonist, and has been shown to interact with two distinct binding sites on the β-adrenoceptor.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 39552-01-7
Cat. No. B1667911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBefunolol
CAS39552-01-7
Synonyms2-acetyl-7-(2-hydroxy-3-isopropylamino)propoxybenzofuran
befunolol
befunolol hydrochloride
Bentos
BFE 60
Glauconex
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O
InChIInChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3
InChIKeyZPQPDBIHYCBNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Befunolol (CAS 39552-01-7): A Non-Selective Beta-Adrenoceptor Antagonist with Intrinsic Sympathomimetic Activity for Ophthalmic Research


Befunolol (CAS 39552-01-7) is a non-selective β-adrenoceptor antagonist clinically used as an ophthalmic solution for the management of open-angle glaucoma and ocular hypertension, primarily in Japan [1]. It is distinguished within the beta-blocker class by its possession of intrinsic sympathomimetic activity (ISA), functioning as a partial agonist, and has been shown to interact with two distinct binding sites on the β-adrenoceptor [2]. This pharmacological profile, including a specific degree of ISA, differentiates it from beta-blockers that lack this property entirely [3].

Why Scientific Selection of Befunolol Over Generic In-Class Beta-Blockers is Critical


Beta-adrenoceptor antagonists are not a homogeneous class; substitution based solely on their primary action can introduce significant variability in experimental outcomes and clinical profiles. Critical differentiating factors among ophthalmic beta-blockers include the presence or absence of intrinsic sympathomimetic activity (ISA), the degree of membrane-stabilizing activity (MSA), and selectivity for β1- vs. β2-adrenoceptors [1]. For instance, befunolol's partial agonist activity (ISA) at the β-adrenoceptor provides a unique pharmacological stimulus compared to ISA-devoid agents like timolol, and its specific ISA magnitude differs from other ISA-possessing agents like carteolol [2]. Furthermore, physicochemical properties such as lipophilicity directly influence ocular penetration and systemic absorption, impacting both efficacy and side-effect profiles [3]. The following quantitative evidence details the specific, verifiable differences that must be considered for scientific and procurement decisions.

Befunolol (39552-01-7): A Quantitative Comparative Evidence Guide for Scientific Procurement


Intrinsic Sympathomimetic Activity (ISA): A Defining Partial Agonism Profile vs. ISA-Devoid Beta-Blockers

Befunolol possesses quantifiable intrinsic sympathomimetic activity (ISA), distinguishing it from beta-blockers like timolol and betaxolol, which lack this property. This partial agonism was quantified in isolated guinea pig tissues, with ISA values ranging from 0.22 to 0.28 [1]. This contrasts with carteolol, another beta-blocker with ISA, which exhibits a higher intrinsic activity [2]. The presence and specific magnitude of befunolol's ISA are critical for predicting its net physiological effect.

Intrinsic Sympathomimetic Activity ISA Partial Agonist Beta-Blocker Pharmacology

Beta-Adrenoceptor Blockade Potency: Greater Reduction in Exercise Tachycardia Compared to Propranolol

In a direct head-to-head clinical study, befunolol demonstrated superior beta-adrenoceptor blocking activity relative to propranolol, a prototypical non-selective beta-blocker [1]. This was assessed by the percentage reduction in exercise-induced tachycardia following oral administration in human volunteers [1].

Beta-Blockade Potency Exercise Tachycardia In Vivo Pharmacology

Pharmacokinetic Stability Upon Repeated Dosing: Unchanged Half-Life Unlike Propranolol

A key pharmacokinetic difference between befunolol and propranolol was observed upon repeated administration. While the elimination half-life of propranolol was significantly prolonged with repeat dosing, the half-life of befunolol remained unchanged [1]. This finding suggests befunolol's metabolism is not subject to the same saturation or auto-inhibition mechanisms that affect propranolol [1].

Pharmacokinetics Half-Life Repeat Dosing Drug Accumulation

Corneal Surface Toxicity: Less Damage Compared to Timolol in a Chronic Dosing Model

In a comparative study of three beta-blocker eye drops (carteolol, befunolol, timolol) administered twice daily for two months in rabbits, befunolol and timolol both caused pronounced desquamation of the corneal epithelium and disappearance of microvilli, whereas carteolol caused no pathological changes [1]. This finding indicates a similar corneal surface toxicity profile for befunolol and timolol, both of which are distinct from the more protective profile of carteolol [1].

Corneal Toxicity Ocular Surface Electron Microscopy Beta-Blocker Safety

Vasodilatory Potency in Ciliary Artery: An Intermediate Profile Between Betaxolol and Timolol

In an isolated porcine short posterior ciliary artery model, the direct vasodilatory effects of three beta-blockers were compared. Befunolol exhibited an intermediate vasodilatory potency, with an ED50 value of 1.0 ± 0.3 mM, which was similar to betaxolol (0.8 ± 0.3 mM) but substantially more potent than timolol (11.6 ± 6.6 mM) [1]. This places befunolol's vasoactive profile closer to the beta-1-selective agent betaxolol than the non-selective timolol.

Vasodilation Ocular Blood Flow Ciliary Artery Beta-Blocker Pharmacology

Cardiovascular Safety Profile: No Significant Change in Heart Rate or Blood Pressure vs. Timolol and Betaxolol

A double-blind, cross-over study in glaucoma patients compared the cardiovascular effects of topical befunolol, betaxolol, and timolol. After eight days of therapy, timolol induced a significant decrease in minimum heart rate (-4.2 bpm) and diastolic blood pressure in a standing position (-8.0 mmHg), while betaxolol significantly decreased systolic and diastolic blood pressure [1]. In contrast, befunolol alone did not alter heart rate or blood pressure [1]. This lack of systemic cardiovascular effect is attributed to befunolol's intrinsic sympathomimetic activity (ISA) [2].

Cardiovascular Safety Heart Rate Blood Pressure Glaucoma Therapy

Befunolol (39552-01-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating the Role of ISA in Ocular Pharmacology and Toxicology

Befunolol's well-characterized intrinsic sympathomimetic activity (ISA of 0.22-0.28) makes it a superior tool for dissecting the contribution of partial agonism to ocular hypotensive efficacy and the mitigation of systemic side effects. Its use in comparative studies against ISA-devoid agents (e.g., timolol) or those with higher ISA (e.g., carteolol) allows for precise correlation of ISA magnitude with specific physiological outcomes, such as cardiovascular safety profiles [1].

Long-Term Glaucoma Models Requiring Minimal Cardiovascular Interference

In chronic ocular hypertension models where systemic cardiovascular depression is a confounding variable, befunolol is the preferred beta-blocker. Clinical evidence demonstrates that unlike timolol or betaxolol, befunolol does not significantly alter heart rate or blood pressure after topical administration [2]. This allows researchers to isolate the drug's local ocular effects from systemic hemodynamic changes.

Studies on Beta-Blocker Pharmacokinetics with Predictable Repeat-Dose Profiles

For investigations into the pharmacokinetics of topically or systemically administered beta-blockers, befunolol offers an advantage due to its stable elimination half-life upon repeated dosing. Unlike propranolol, whose half-life prolongs with chronic use, befunolol's kinetics remain unchanged [3]. This simplifies the interpretation of plasma concentration data and facilitates the development of more accurate pharmacokinetic/pharmacodynamic models.

Mechanistic Studies of Ocular Blood Flow and Vasodilation

Befunolol's intermediate vasodilatory potency (ED50 1.0 mM) on isolated ciliary arteries, distinct from both the more potent betaxolol and the less potent timolol, positions it as a valuable compound for investigating structure-activity relationships in ocular vasculature [4]. Its use can help elucidate the specific receptor interactions or downstream signaling pathways responsible for differential vasoactive effects among beta-blockers.

Quote Request

Request a Quote for Befunolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.